molecular formula C15H17N3O3S B488692 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 724438-97-5

1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No. B488692
CAS RN: 724438-97-5
M. Wt: 319.4g/mol
InChI Key: LVYSJOKZFXODLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits angiogenesis. In neurons, it has been shown to modulate neurotransmitter release and protect against oxidative stress. In bacteria and fungi, it has been shown to have antimicrobial activity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone in lab experiments is its potential as a therapeutic agent in various fields such as cancer research and neuroscience. However, one limitation is its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone. One direction is to further investigate its potential as a therapeutic agent in various fields such as cancer research, neuroscience, and microbiology. Another direction is to study its safety and efficacy in animal models and clinical trials. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves the reaction of morpholine, o-tolyl isothiocyanate, and 5-amino-1,3,4-oxadiazole-2-thiol in the presence of a catalyst. The resulting product is then purified using various methods such as recrystallization or chromatography.

Scientific Research Applications

1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has been studied for its potential applications in various fields such as cancer research, neuroscience, and microbiology. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In microbiology, it has been shown to have antimicrobial activity against various strains of bacteria and fungi.

properties

IUPAC Name

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11-4-2-3-5-12(11)14-16-17-15(21-14)22-10-13(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYSJOKZFXODLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

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